molecular formula C10H19ClN2O B1492363 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 2098032-51-8

1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B1492363
CAS No.: 2098032-51-8
M. Wt: 218.72 g/mol
InChI Key: UPANMAOYOPQBGZ-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2,8-diazaspiro[45]decan-3-one hydrochloride is a chemical compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Properties

IUPAC Name

1,1-dimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-9(2)10(7-8(13)12-9)3-5-11-6-4-10;/h11H,3-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPANMAOYOPQBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCNCC2)CC(=O)N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride typically involves a multi-step process. One common synthetic route includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions. This reaction is facilitated by the use of a Dean-Stark apparatus to remove water, which drives the reaction to completion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride involves the inhibition of receptor-interacting protein kinase 1 (RIPK1). By blocking the kinase activity of RIPK1, the compound prevents the activation of the necroptosis pathway, thereby reducing cell death in inflammatory conditions. This inhibition is achieved through the binding of the compound to the active site of RIPK1, which interferes with its ability to phosphorylate downstream targets .

Comparison with Similar Compounds

1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potent inhibitory activity against RIPK1, making it a valuable compound in the development of new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 2
1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

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